N-(2-chloro-4-nitrophenyl)methanesulfonamide
Description
N-(2-Chloro-4-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a chloro group at the 2-position and a nitro group at the 4-position on the benzene ring.
Synthesis: The compound is synthesized by reacting N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride under reflux conditions, followed by crystallization from ethanol . Its structural features, including the planar nitro group (twisted by -16.7° and 160.9° relative to the benzene ring) and intermolecular hydrogen bonds (C–H⋯O), contribute to its crystalline packing and stability .
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBUGMGFBMYOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482626 | |
| Record name | N-(2-chloro-4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57164-95-1 | |
| Record name | N-(2-chloro-4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloro-4-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: Formation of N-(2-chloro-4-aminophenyl)methanesulfonamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
While the specific compound "N-(2-chloro-4-nitrophenyl)methanesulfonamide" isn't directly discussed in the provided search results, related compounds and the applications of compounds with similar functional groups can provide insights.
Note: The search results contain information on compounds with similar but not identical structures, such as "N-(2-Chloro-6-nitrophenyl)methanesulfonamide" and "N-(4-Chloro-2-nitrophenyl)methanesulfonamide." Information on these compounds is included to provide a broader understanding of potential applications.
As a Synthetic Intermediate
N-(2-Chloro-6-nitrophenyl)methanesulfonamide can serve as an intermediate in the synthesis of more complex organic molecules. The chloro and nitro groups present on the phenyl ring allow for further chemical modifications.
Reaction Types:
- Nucleophilic substitution The chloro group can be displaced by nucleophiles like amines or thiols.
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.
- Oxidation The methanesulfonamide group can be oxidized to form sulfonic acids.
Reagents and Conditions:
- Nucleophilic substitution Uses reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
- Reduction Employs catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
- Oxidation Involves strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Potential Therapeutic Properties
Sulfonamides, in general, possess significant potential as biologically active molecules and are used as anti-microbial and anti-convulsant agents, as well as for treating inflammatory rheumatic and non-rheumatic processes . They are also used as agricultural agents and chiral auxiliaries . N-(2-Chloro-6-nitrophenyl)methanesulfonamide is explored for potential therapeutic properties, particularly in developing antimicrobial agents.
Biochemical Probe
N-(2-Chloro-6-nitrophenyl)methanesulfonamide is investigated as a biochemical probe due to its reactive functional groups. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, while the methanesulfonamide group can form hydrogen bonds with biological molecules, potentially modulating the activity of enzymes or receptors.
Use in Developing Anti-Viral Drugs
Phenyl ureas and thioureas are used as inhibitors of the inosine monophosphate dehydrogenase (IMPDH) enzyme, which plays a role in viral replication diseases such as herpes . Therefore, compounds similar to N-(2-chloro-4-nitrophenyl)methanesulfonamide may have potential in developing antiviral drugs .
Structural Insights
The structure of N-(4-chloro-2-nitrophenyl)methanesulfonamide has been determined, and it resembles other N-phenyl-methane sulfonamides with slightly different derivatives .
Specialty Chemicals and Materials
N-(2-Chloro-6-nitrophenyl)methanesulfonamide is utilized in producing specialty chemicals and materials.
Pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonamides
Substituent Positional Isomers
N-(3-Chloro-4-Methylphenyl)methanesulfonamide (CAS: 71270-61-6)
- Structure : Chloro (3-position) and methyl (4-position) substituents.
- Properties: Reduced steric hindrance compared to the nitro group in the target compound, likely enhancing solubility in non-polar solvents. Used in pharmaceutical intermediates .
N-(4-Chlorophenyl)methanesulfonamide (CAS: 4284-51-9)
- Structure : Single chloro substituent at the 4-position.
- Applications: Widely employed in medicinal chemistry and pesticide synthesis due to its simpler structure and lower molecular weight (C₈H₁₀ClNO₂S) .
N-(4-Fluoro-3-Nitrophenyl)methanesulfonamide (CAS: 85482-36-6)
- Structure : Fluoro (4-position) and nitro (3-position) groups.
Functional Group Variations
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide
- Structural Features : Methyl groups at ortho and meta positions, respectively.
- Spectroscopic Differences :
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
Aliphatic vs. Aromatic Sulfonamides
N-[2-(4-(Hydroxymethyl)-1-piperidinyl)ethyl]methanesulfonamide
Structural and Functional Data Table
Key Research Findings
- Electronic Effects : Nitro groups enhance electrophilicity, making this compound more reactive in aromatic substitution than methyl- or fluoro-substituted analogs .
- Crystallography : The target compound forms intermolecular C–H⋯O hydrogen bonds, stabilizing its crystal lattice, whereas aliphatic sulfonamides exhibit greater conformational flexibility .
- Biological Relevance : Chloro and nitro substituents correlate with antimicrobial activity in sulfonamide derivatives, though specific data for the target compound require further study .
Biological Activity
N-(2-chloro-4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has attracted attention due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a chlorinated and nitro-substituted aromatic ring. Its molecular formula is C13H12ClN2O4S, with a molecular weight of approximately 318.76 g/mol. The presence of the nitro group enhances its electrophilic character, which may facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety is known for its role as an antimicrobial agent, particularly through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This mechanism parallels that of traditional sulfa drugs, making it a candidate for antibacterial applications.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as a broad-spectrum antibiotic .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in cancer cells could be linked to its interaction with cellular signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamides, including this compound, against common pathogens. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting strong antibacterial properties .
- Anti-inflammatory Studies : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in stimulated immune cells, supporting its potential use in anti-inflammatory therapies .
- Cytotoxicity Assays : In cancer research, this compound was tested against several human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Sulfamethoxazole | High | Low | Low |
| Trimethoprim | Moderate | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
